

GS-164: A Microtubule Stabilizing Agent

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Compound of Interest

Compound Name: Antitumor agent-164

Cat. No.: B15605958

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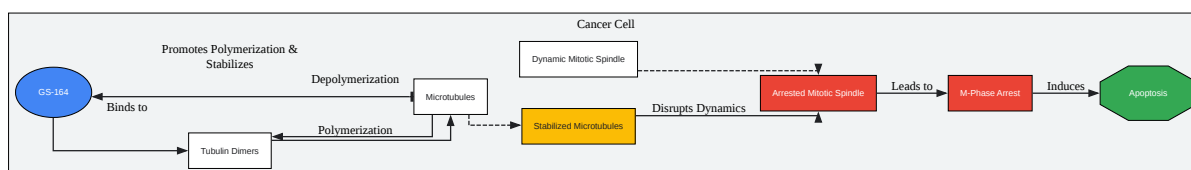
GS-164 is a small synthetic molecule that functions as an antitumor agent by interfering with microtubule dynamics, a mechanism analogous to the well-known anticancer drug, Taxol.^[1]

Core Mechanism of Action

GS-164 promotes the polymerization of tubulin, the protein subunit of microtubules.^[1] This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to cell cycle arrest in the mitotic (M) phase and subsequent cell death.^[1] The microtubules formed in the presence of GS-164 are resistant to disassembly by factors such as calcium or low temperatures.^[1]

Signaling Pathway and Molecular Interactions

The primary interaction of GS-164 is with tubulin. Its action is antagonized by tubulin polymerization inhibitors like podophyllotoxin.^[1] The mechanism involves a direct binding to tubulin, leading to a conformational change that favors polymerization and stabilization of the resulting microtubule.



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Caption: Mechanism of GS-164 action on microtubule dynamics.

Experimental Protocols

- **In Vitro Microtubule Polymerization Assay:** To assess the effect of GS-164 on tubulin assembly, purified porcine microtubule proteins are incubated with the compound. The polymerization process is monitored by measuring the change in turbidity over time using a spectrophotometer.^[1]
- **Flow Cytometry:** HeLa cells are treated with GS-164 to determine its effect on the cell cycle. Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to quantify the percentage of cells in each phase of the cell cycle.^[1]
- **Immunofluorescence Microscopy:** The organization of microtubules in HeLa cells treated with GS-164 is visualized. Cells are fixed, permeabilized, and stained with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody.^[1]

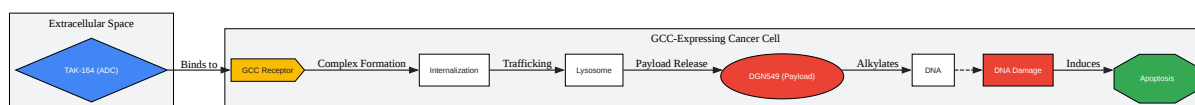
TAK-164: An Antibody-Drug Conjugate Targeting GCC

TAK-164 is an investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy. It consists of a human anti-guananylyl cyclase C (GCC) monoclonal antibody linked to

the cytotoxic DNA alkylator, DGN549.[2]

Core Mechanism of Action

The mechanism of TAK-164 is a multi-step process initiated by the specific binding of its antibody component to GCC, a protein expressed on the surface of certain tumor cells, particularly in metastatic colorectal cancer.[2] Following binding, the ADC-GCC complex is internalized by the cell. Inside the cell, the cytotoxic payload, DGN549, is released, which then alkylates DNA, leading to cell death.[2]



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Caption: Targeted delivery and action of the ADC TAK-164.

Quantitative Data

Parameter	Value	Cell/Model System	Reference
In Vivo Efficacy	Significant growth rate inhibition	Patient-derived xenograft (PHTX) models of metastatic colorectal cancer	[2]
In Vivo Dose	0.76 mg/kg (single IV administration)	PHTX models	[2]

UM-164: A Dual c-Src and p38 MAPK Inhibitor

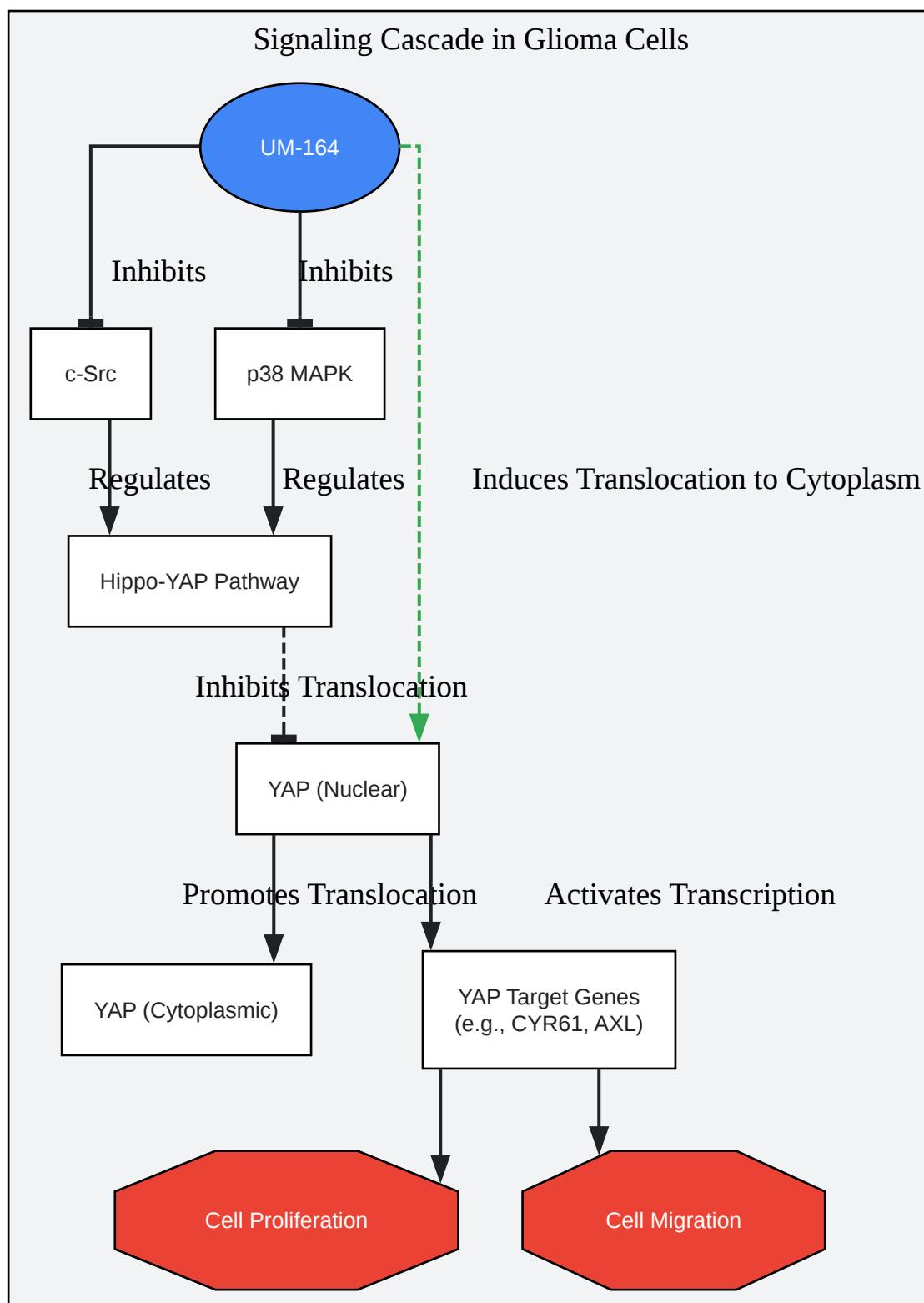
UM-164 is a dual kinase inhibitor that targets both c-Src and p38 mitogen-activated protein kinase (MAPK), showing therapeutic potential in glioma and triple-negative breast cancer.[3]

Core Mechanism of Action

UM-164 exerts its antitumor effects by simultaneously inhibiting the kinase activities of c-Src and p38 MAPK.[3] This dual inhibition leads to the suppression of downstream signaling pathways that are critical for cancer cell proliferation, migration, and survival. A key downstream effect is the modulation of the Hippo-YAP signaling pathway.[3]

Signaling Pathway

UM-164 treatment leads to the translocation of the transcriptional co-activator Yes-associated protein (YAP) from the nucleus to the cytoplasm, thereby reducing its activity.[3] This results in decreased expression of YAP target genes, such as CYR61 and AXL, which are involved in cell proliferation and migration.[3] The inhibition of p38 MAPK appears to play a more significant role than c-Src inhibition in the reduction of YAP activity mediated by UM-164.[3] The compound also induces cell cycle arrest in the G1 phase.[3]



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Caption: UM-164 inhibits c-Src and p38 MAPK, leading to YAP inactivation.

Experimental Protocols

- RNA Sequencing (RNA-seq): LN229 glioma cells are treated with 100 nM UM-164 or a vehicle control to identify differentially expressed genes and pathways affected by the compound.[3]
- Cell Proliferation Assay (CCK8): The effect of UM-164 on the growth of glioma cells is evaluated using a CCK8 assay, which measures cell viability.[3]
- Spheroid Formation Assay: To assess the impact on cancer stem-like cell properties, glioma cells are cultured in conditions that promote the formation of spheroids in the presence of UM-164.[3]
- Flow Cytometry for Cell Cycle Analysis: Glioma cells treated with UM-164 are analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[3]
- Luciferase Reporter Assay: To measure YAP activity, a luciferase reporter construct containing YAP-responsive elements is used in cells treated with UM-164.[3]

Other Agents Designated "164"

Several other compounds and clinical trials are associated with the "164" designation.

- CML-IN-1 (Anticancer agent 164): This agent has shown efficacy in chronic myeloid leukemia (CML) and colorectal cancer models. Its mechanism involves the inhibition of the PI3K/Akt and MEK/ERK signaling pathways, leading to induced apoptosis and cell cycle arrest at the G2/M phase.[4]
- EM164 (murine AVE1642): An antagonistic monoclonal antibody targeting the insulin-like growth factor 1 receptor (IGF-1R). It exhibits anti-proliferative activity by inhibiting AKT activation downstream of the IGF-1R.[5]
- RB-164™ (SYS6005): A next-generation antibody-drug conjugate that targets ROR-1, currently in Phase 1 clinical trials for hematologic cancers and solid tumors.[6]
- **Antitumor agent-164** (compound 60c): A derivative of VERU-111 that acts as a colchicine-binding site inhibitor, showing potency against taxane-sensitive triple-negative breast cancer.

[\[7\]](#)

The diversity of molecules referred to as "**Antitumor agent-164**" highlights the importance of specific nomenclature in drug development and research. Each of these agents represents a distinct strategy for combating cancer, from targeting the cytoskeleton and critical signaling pathways to precision delivery of cytotoxic payloads.

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